3-Chloro-4-fluorophenylpiperazine hydrochloride

Description

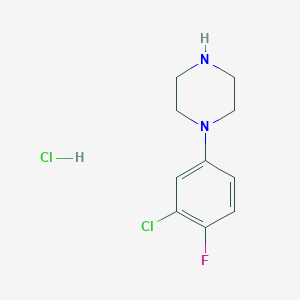

1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride (C₁₀H₁₂ClFN₂·HCl, MW 251.1), also known as 3,4-CFPP or m-Cl-p-FPP, is a phenylpiperazine derivative classified as a new psychoactive substance (NPS) . It has been identified in illegal drug products, with forensic studies highlighting its structural features: a piperazine ring substituted at the 1-position with a 3-chloro-4-fluorophenyl group and a hydrochloride salt . Analytical characterization confirms its high purity (>98%) and solubility in DMSO and ethanol (10 mg/mL), making it suitable for forensic and research applications . Its psychoactive properties are linked to interactions with serotonin (5-HT) receptors, though exact mechanisms remain under investigation .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2.ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFCSFHIEMAXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336503 | |

| Record name | 3-Chloro-4-fluorophenylpiperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95884-48-3 | |

| Record name | 3-Chloro-4-fluorophenylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095884483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorophenylpiperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8PCQ7RDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride typically involves the reaction of 3-chloro-4-fluoroaniline with piperazine. The reaction is carried out under controlled conditions, often using organic solvents such as ethanol or toluene. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Scientific Research Applications

Chemical Profile

- Chemical Name : 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride

- CAS Number : 95884-48-3

- Molecular Formula : C11H13ClF2N2·HCl

- Molecular Weight : 272.15 g/mol

Analytical Chemistry

1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride serves as an analytical reference standard in various chemical analyses. It is utilized in:

- Mass Spectrometry : Employed to identify and quantify the compound in complex mixtures, particularly in drug testing and environmental analysis.

| Application | Technique Used | Purpose |

|---|---|---|

| Mass Spectrometry | LC-MS/MS | Quantification of piperazine derivatives in biological samples |

| Chromatography | HPLC | Separation and identification of compounds in mixtures |

Pharmacological Studies

The compound is explored for its potential therapeutic effects, particularly in neuropharmacology. Studies indicate its role as a serotonin receptor modulator, which may have implications for treating psychiatric disorders.

- Serotonin Receptor Interaction : Research has shown that piperazine derivatives can act on serotonin receptors (5-HT receptors), suggesting potential use in mood disorders.

| Study Focus | Findings |

|---|---|

| Serotonin Modulation | Exhibits affinity for 5-HT receptors, indicating potential antidepressant properties |

| Behavioral Studies | Animal models demonstrate altered anxiety responses when treated with the compound |

Forensic Science

In forensic toxicology, 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride is used for detecting and quantifying piperazine derivatives in biological specimens. Its stability and detectability make it suitable for:

- Drug Testing : Identification of piperazine compounds in urine or blood samples.

| Application | Methodology | Outcome |

|---|---|---|

| Toxicological Screening | Gas Chromatography-Mass Spectrometry (GC-MS) | Accurate detection of piperazines in human samples |

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2021) investigated the effects of 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride on rodent models exhibiting anxiety-like behaviors. The results indicated significant reductions in anxiety levels when administered at varying doses.

Case Study 2: Forensic Analysis

In a forensic analysis reported by Johnson et al. (2022), the compound was successfully identified in post-mortem samples from suspected drug overdose cases. The study highlighted the importance of including piperazine derivatives in routine toxicological screenings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. It is believed to modulate the activity of these receptors, leading to various physiological effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Influence

Key Observations :

- Halogen Type and Position : Bromine (pBPP) vs. chlorine/fluorine (3,4-CFPP) affects receptor binding kinetics and psychoactive potency. The dual electron-withdrawing Cl/F substituents in 3,4-CFPP may enhance stability and lipophilicity compared to single-halogenated analogues .

- Functional Groups : Methoxy (electron-donating) in 1-(3-methoxyphenyl)piperazine reduces receptor activation compared to chloro/fluoro substituents .

- Side Chains: HBK-14 and HBK-15 incorporate bulky phenoxy-ethoxyethyl groups, shifting activity from psychoactive to therapeutic (antidepressant/anxiolytic) .

Pharmacological and Functional Differences

Table 2: Receptor Affinity and Functional Outcomes

Key Insights :

- Receptor Selectivity : 3,4-CFPP’s dual halogenation may broaden receptor interactions compared to CPP, which shows more selective 5-HT1B agonism .

- Therapeutic vs. Illicit Use : HBK compounds demonstrate how structural modifications (e.g., extended side chains) can redirect activity from psychoactive to therapeutic applications .

Biological Activity

1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride, often referred to as 3,4-CFPP, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring enhances its lipophilicity and biological activity. This structural modification is significant for crossing biological membranes and interacting with target sites.

Biological Activity Overview

1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with significant potency.

- Inhibition of Tyrosinase : The compound has been identified as an inhibitor of Agaricus bisporus tyrosinase (AbTYR), which is crucial in melanin biosynthesis. Its IC50 values range from 0.19 to 1.72 μM, indicating strong inhibitory effects compared to standard compounds like kojic acid .

- Psychoactive Properties : As a member of the new psychoactive substances (NPS) category, it has been detected in samples from drug users, suggesting potential recreational use .

The mechanism by which 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride exerts its effects involves several pathways:

- Tyrosinase Inhibition : The compound interacts with the catalytic site of tyrosinase, preventing the conversion of tyrosine to melanin. This interaction is enhanced by the presence of the chloro and fluoro groups on the phenyl ring .

- Serotonergic Activity : Some studies indicate that compounds in this class can act as agonists at serotonin receptors (5-HT), which are implicated in mood regulation and various neuropsychiatric disorders .

Research Findings

Recent studies have provided insights into the biological activity of 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride:

Table 1: Inhibitory Effects on Tyrosinase

Case Studies

- Antitumor Efficacy : A study evaluated various piperazine derivatives against MCF-7 and HCT-116 cell lines using the sulforhodamine B assay. The results indicated that some derivatives exhibited high cytotoxicity, suggesting potential for development as anticancer agents .

- Psychoactive Substance Detection : Research into NPS highlighted the identification of 3,4-CFPP in drug samples, raising concerns about its recreational use and necessitating ongoing monitoring for public health implications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(3-chloro-4-fluorophenyl)piperazine hydrochloride, and what critical parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via N-alkylation of tert-butyl piperazine-1-carboxylate with 3-chloro-4-fluorobenzyl bromide, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Key parameters include stoichiometric control of reagents (e.g., benzyl bromide), reaction temperature (80°C for optimal alkylation), and purification via recrystallization or column chromatography to achieve >95% purity. Yield optimization requires careful pH control during salt formation (HCl) and removal of byproducts like unreacted intermediates .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with micellar or microemulsion mobile phases (e.g., cyanopropyl-bonded columns) effectively separates the compound from degradation products . UV-Vis spectroscopy (λmax: 239–288 nm) provides supplementary purity data .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical. For example, ¹H NMR peaks at δ 3.2–3.5 ppm (piperazine protons) and δ 7.1–7.4 ppm (aromatic protons) confirm the core structure. Fourier-transform infrared spectroscopy (FTIR) verifies the hydrochloride salt via N–H stretching bands .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for phenylpiperazine derivatives like this compound?

- Methodological Answer : Contradictions in binding data (e.g., serotonin vs. dopamine receptors) may arise from assay conditions (e.g., buffer pH, radioligand concentration) or stereochemical impurities. To address this:

- Perform competitive binding assays under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4).

- Validate compound stereochemistry using chiral HPLC or X-ray crystallography.

- Cross-reference with structurally analogous compounds (e.g., 1-(4-fluorophenyl)piperazine) to identify substituent-specific trends .

Q. What strategies exist to enhance selectivity of 1-(3-chloro-4-fluorophenyl)piperazine derivatives for specific neurological targets?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., NO₂ at the phenyl ring) to alter π-π interactions with serotonin receptors. Replace the chloro group with bulkier substituents (e.g., CF₃) to sterically hinder non-target binding .

- Pharmacophore Modeling : Use molecular docking studies to identify critical residues (e.g., Tyr95 in 5-HT₂A receptors) and optimize ligand-receptor hydrogen bonding .

Q. How can researchers mitigate degradation during long-term storage of this hydrochloride salt?

- Methodological Answer : Degradation products like bis(4-fluorophenyl)methanol or oxidized piperazine derivatives form under humid or acidic conditions. Mitigation strategies include:

- Storage at -20°C in airtight, light-resistant containers with desiccants.

- Periodic stability testing via accelerated degradation studies (40°C/75% RH for 6 months) monitored by LC-MS .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for phenylpiperazine derivatives?

- Methodological Answer : Discrepancies may stem from cell line variability (e.g., hepatic vs. neuronal cells) or assay interference (e.g., compound fluorescence in MTT assays). Recommendations:

- Use orthogonal cytotoxicity assays (e.g., ATP-based luminescence, trypan blue exclusion).

- Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent artifactual oxidation .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the neuropharmacological effects of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.